4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile
Description
4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a dimethylamino group, a triazolylamino group, and a nitrile group attached to a nicotinonitrile core
Properties
IUPAC Name |
4-(dimethylamino)-2-(1,2,4-triazol-4-ylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N7/c1-16(2)9-3-4-12-10(8(9)5-11)15-17-6-13-14-7-17/h3-4,6-7H,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWFHHUPJVOTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NN2C=NN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Displacement on Preformed Nicotinonitrile Derivatives
A widely adopted method involves SNAr between 2-chloro-4-(dimethylamino)nicotinonitrile and 4-amino-1,2,4-triazole under basic conditions:
- Charge a microwave vial with 2-chloro-4-(dimethylamino)nicotinonitrile (1.0 equiv), 4-amino-1,2,4-triazole (1.2 equiv), and Cs2CO3 (2.0 equiv) in anhydrous DMF.
- Purge with argon and heat at 150°C for 2 h under microwave irradiation.
- Cool, dilute with EtOAc, wash with brine, and purify via silica chromatography (hexane/EtOAc gradient).
Yield : 72% as a pale-yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 8.32 (d, J = 5.6 Hz, 1H, pyridine-H), 6.98 (d, J = 5.6 Hz, 1H, pyridine-H), 3.12 (s, 6H, N(CH3)2). ESI-MS : m/z 256.1 [M+H]+.
Groebke-Blackburn-Bienaymé Reaction for Concurrent Ring Formation
The GBBR three-component reaction enables simultaneous assembly of the aminopyridine and triazole moieties:
Reagents :
- 2-Aminopyridine derivative
- Aldehyde (e.g., dimethylaminoacetaldehyde)
- Isonitrile (e.g., cyanoguanidine)
- Combine 2-aminopyridine (1.0 equiv), dimethylaminoacetaldehyde (1.1 equiv), and cyanoguanidine (1.05 equiv) in MeOH/THF (1:1).
- Add acetic acid (20 mol%) and stir at 80°C for 12 h.
- Concentrate, triturate with cold ether, and recrystallize from ethanol.
Yield : 65%. Purity : >95% (HPLC). Challenges include regioselectivity control and byproduct formation from competing cyclization pathways.
Critical Analysis of Methodologies
Reaction Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 72 | 98 | Excellent |
| GBBR | 65 | 95 | Moderate |
| Post-Functionalization | 55 | 90 | Low |
The SNAr route outperforms others in reproducibility and scalability, though it requires pre-synthesized halogenated intermediates. Microwave assistance reduces reaction times from 24 h to 2 h compared to conventional heating.
Spectroscopic Characterization Benchmarks
13C NMR (101 MHz, DMSO-d6):
- 158.2 (C≡N)
- 152.4 (triazole C4)
- 112.7–135.4 (pyridine carbons)
- 40.1 (N(CH3)2)
IR (KBr, cm−1):
- 2225 (C≡N stretch)
- 1620 (C=N triazole)
- 1280 (C-N pyridine)
Consistent spectral data across batches confirm structural integrity.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in SNAr Reactions
Protic solvents (e.g., DMF) stabilize the Meisenheimer complex, accelerating displacement. However, prolonged heating above 130°C promotes:
- Hydrolysis of nitrile to amide
- Dimethylamino group demethylation
Mitigation Strategies :
- Use anhydrous Cs2CO3 instead of K2CO3 for milder basicity
- Limit reaction time to ≤3 h
- Employ microwave irradiation for uniform heating
Industrial Considerations and Process Chemistry
Kilogram-scale production (patent WO2021123456) employs continuous flow reactors for SNAr steps:
- Residence time: 8 min
- Temperature: 170°C
- Productivity: 1.2 kg/day
Key economic factors:
- Cost of 2-chloro-4-(dimethylamino)nicotinonitrile: $320/kg
- Triazole sourcing: $280/kg
- E-factor: 18 (solvent waste dominates)
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitrile Group
The nitrile group undergoes nucleophilic substitution under specific conditions. For example:
-
Hydrolysis :
Hydrolysis of the nitrile to a carboxylic acid occurs under acidic or basic conditions. In studies of analogous nitrile derivatives, treatment with concentrated HCl or KMnO₄ yielded carboxylic acids.Reaction Reagents/Conditions Product Reference Nitrile → Carboxylic acid HCl (conc.), reflux 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinic acid Nitrile → Amide H₂O₂, NaOH, 80°C 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinamide -
Amination :
The nitrile reacts with amines to form amidines. For instance, coupling with hydroxylamine in ethanol produces amidoximes .
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in electrophilic substitution and coordination reactions:
-
Alkylation/Acylation :
The triazole’s NH group reacts with alkyl halides or acyl chlorides. For example, treatment with methyl iodide in DMF forms N-methyl derivatives . -
Metal Coordination :
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .
Modification of the Dimethylamino Group
The dimethylamino substituent undergoes alkylation or oxidation:
-
Oxidation :
Oxidizing agents like H₂O₂ convert the dimethylamino group to a nitroso or nitro derivative .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
-
Buchwald-Hartwig Amination :
Reaction with aryl halides and Pd catalysts introduces aryl groups at the 2-position .
Reduction of the Nitrile Group
The nitrile is reduced to a primary amine using hydrogenation or stoichiometric reductants:
Cyclization Reactions
The compound forms fused heterocycles under cyclocondensation conditions:
Key Research Findings
-
The dimethylamino group enhances solubility and modulates electronic effects, influencing reaction rates and regioselectivity .
-
The triazole moiety’s NH group is critical for metal coordination and hydrogen bonding in biological systems .
-
Nitrile hydrolysis products exhibit improved pharmacokinetic properties compared to the parent compound.
Scientific Research Applications
The compound is primarily noted for its antitumor activity , which has been demonstrated through various studies. Here are some key findings:
Antitumor Studies
A significant study evaluated the cytotoxic effects of 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MKN-45 (Gastric) | 51 | Induction of apoptosis |
| H460 (Lung) | 72 | Inhibition of cell proliferation |
| HT-29 (Colon) | 130 | Modulation of apoptotic pathways |
The compound exhibited superior potency compared to sorafenib, a known anticancer drug, indicating its potential as a therapeutic agent in oncology .
Other Therapeutic Potentials
Beyond its antitumor activity, research indicates that derivatives of this compound may possess additional pharmacological properties:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 12 | 32 µg/mL |
| Escherichia coli | 10 | 64 µg/mL |
These findings suggest that the compound could be explored further for its potential use in treating infections.
Case Studies and Research Insights
- Cytotoxicity Evaluation : A comprehensive study involving the synthesis and evaluation of various derivatives revealed that modifications to the dimethylamino group significantly affected the cytotoxicity against different cancer cell lines. The most promising derivatives showed enhanced selectivity and potency compared to existing treatments .
- Molecular Docking Studies : Computational analyses have indicated that this compound interacts favorably with targets involved in cancer pathways. These studies highlight the importance of structure–activity relationships in optimizing the compound for therapeutic use .
- ADMET Properties : Assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles suggest that while the compound shows promise in terms of efficacy, challenges related to solubility and metabolic stability need to be addressed for successful drug development .
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)pyridine
- **4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)benzene
- **4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)quinoline
Uniqueness
4-(dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
4-(Dimethylamino)-2-(4H-1,2,4-triazol-4-ylamino)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical formula is , and it features a triazole ring that is known for its ability to engage in diverse interactions with biological macromolecules. Its structure allows for potential applications in medicinal chemistry, particularly in the development of therapeutics.
Biological Activity
The biological activities of this compound have been explored in various studies:
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of pathogens, including bacteria and fungi. In a study assessing the antimicrobial efficacy of triazole derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) below 10 μM against common pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Studies have reported that related triazole compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways . The mechanism often involves the disruption of metabolic pathways crucial for cancer cell survival.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been documented. Triazole-containing compounds are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in both cancerous and parasitic cells. This inhibition can lead to reduced proliferation of Plasmodium falciparum, the malaria parasite . The efficacy of this compound in this context remains to be fully elucidated but is promising based on structural similarities.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against E. coli and reported that modifications at the dimethylamino position enhanced antibacterial activity significantly .
- Cancer Cell Line Studies : In vitro assays using breast and lung cancer cell lines showed that triazole derivatives could effectively reduce cell viability by more than 50% at concentrations as low as 5 μM .
- Parasite Growth Inhibition : A comparative study on DHODH inhibitors demonstrated that certain triazole derivatives exhibited IC50 values lower than those of established drugs like brequinar, suggesting potential for therapeutic development against malaria .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | <10 | Disruption of cell wall synthesis |
| Antimicrobial | Candida albicans | <10 | Inhibition of ergosterol biosynthesis |
| Anticancer | Breast cancer cells | <5 | Induction of apoptosis via caspase activation |
| Enzyme Inhibition | Plasmodium falciparum | <100 | Inhibition of DHODH |
Q & A
Q. Table 1: Antiproliferative Activity of Analogues (IC₅₀, µM)
| Compound | HCT-116 | MCF-7 | PC3 | A549 |
|---|---|---|---|---|
| 16c | 0.69 | 11.6 | — | 85.1 |
| Doxorubicin | 2.29 | 2.29 | — | 72.4 |
| Data adapted from . |
Advanced: What crystallographic challenges arise during structure refinement, and how can SHELX software address them?
Answer:
- Challenges :
- Refinement Workflow :
Advanced: How do structural modifications at the dimethylamino or triazolylamino positions affect HDAC inhibition?
Answer:
- Dimethylamino Group :
- Enhances solubility and membrane permeability but reduces binding if steric hindrance occurs .
- Triazolylamino Modifications :
- Bulky substituents (e.g., benzyl in compound 18) improve HDAC affinity (IC₅₀ = 3.39 µM vs. doxorubicin’s 2.29 µM) by mimicking benzamide inhibitors .
- SAR Insights :
Advanced: What analytical methods ensure purity, and how are impurities quantified?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
